

An In-depth Technical Guide to Ethyl Methylcarbamate (CAS No. 105-40-8)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl methylcarbamate*

Cat. No.: B085939

[Get Quote](#)

Introduction

Ethyl methylcarbamate, with the CAS registry number 105-40-8, is an organic compound belonging to the carbamate ester family.^[1] Its chemical structure, featuring an ethyl ester group and a methyl-substituted amine linked to a carbonyl group, gives rise to a unique combination of physical and chemical properties that are of interest in various scientific and industrial domains. This guide provides a comprehensive technical overview of **ethyl methylcarbamate**, delving into its physicochemical properties, synthesis, reactivity, analytical methodologies, and safety considerations. The information presented herein is intended to equip researchers and professionals with the foundational knowledge required for its effective and safe utilization in their work.

Nomenclature and Structural Information

- IUPAC Name: ethyl N-methylcarbamate^[1]
- Synonyms: N-Methylurethane, N-Methylcarbamic Acid Ethyl Ester, Ethyl N-methylcarbamate^[1]
- Molecular Formula: C₄H₉NO₂^{[1][2]}
- Molecular Weight: 103.121 g/mol ^{[1][2]}
- InChIKey: SURZCVYFPAXNGN-UHFFFAOYSA-N^[2]

- SMILES: CCOC(=O)NC[2]

Physicochemical Properties

The physical and chemical characteristics of **ethyl methylcarbamate** are crucial for its handling, storage, and application. A summary of these properties is presented in the table below.

Property	Value	Source(s)
Physical State	Clear, colorless to almost colorless liquid	[3]
Boiling Point	170 °C at 760 mmHg	[2][4]
Melting Point	Not applicable (liquid at room temperature)	[2][5]
Density	1.01-1.02 g/mL at 20 °C	[2][4][5]
Solubility	Soluble in alcohol. Very soluble in water.[3]	
Vapor Pressure	1 mmHg at 26.5 °C (79.7 °F)	[1]
Refractive Index	1.418 - 1.42 at 20 °C	[1][4][5]
Flash Point	61-73 °C (141.8-163.5 °F)	[1]

Synthesis of Ethyl Methylcarbamate

The synthesis of **ethyl methylcarbamate** can be achieved through several routes. A well-established and reliable method involves the reaction of ethyl chloroformate with methylamine. [6] This reaction is typically performed in a biphasic system with a suitable base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis from Ethyl Chloroformate and Methylamine

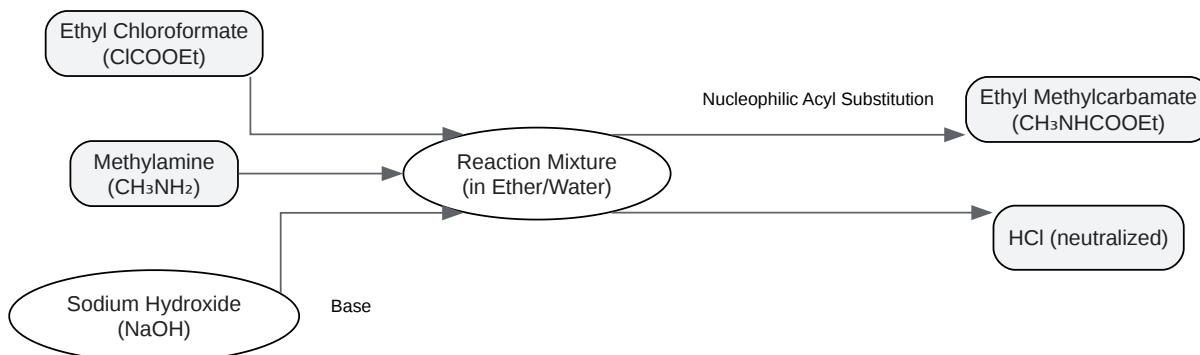
This protocol is adapted from the procedure described in *Organic Syntheses*.[6]

Materials:

- Ethyl chloroformate
- 33% aqueous methylamine solution
- Ether
- Sodium hydroxide
- Anhydrous potassium carbonate
- Ice-salt mixture

Equipment:

- 2-liter flask
- Mechanical stirrer
- Separatory funnel
- Distillation apparatus


Procedure:

- Reaction Setup: In a 2-liter flask equipped with a mechanical stirrer and cooled with an ice-salt bath, combine 300 mL of ether and 186 g (2 moles) of a 33% aqueous methylamine solution.[6]
- Addition of Ethyl Chloroformate: Cool the stirred mixture to 5 °C. Slowly add 217 g (2 moles) of ethyl chloroformate, ensuring the temperature does not exceed 5 °C.[6] The slow addition and cooling are critical to control the exothermic reaction and prevent the formation of byproducts.
- Neutralization: Once approximately half of the ethyl chloroformate has been added, begin the gradual addition of a cold solution of 80 g (2 moles) of pure sodium hydroxide in 120 mL of water. The remaining ethyl chloroformate and the sodium hydroxide solution should be

added concurrently at a rate that allows for efficient heat removal.[6] Continuous and vigorous stirring is essential to ensure proper mixing of the immiscible layers and facilitate the reaction.[6]

- Workup: After the addition is complete, allow the mixture to stand for 15 minutes. Separate the ether layer. Extract the aqueous layer with 100 mL of ether.[6]
- Drying: Combine the ether extracts and dry them by shaking with two portions of approximately 4 g each of anhydrous potassium carbonate.[6]
- Purification: Distill off the ether. The remaining residue is then distilled under reduced pressure, collecting the fraction at 55-60 °C/12 mm Hg. The expected yield of the colorless oil is 182-185 g (88-90%).[6]

Synthesis Pathway Diagram

[Click to download full resolution via product page](#)

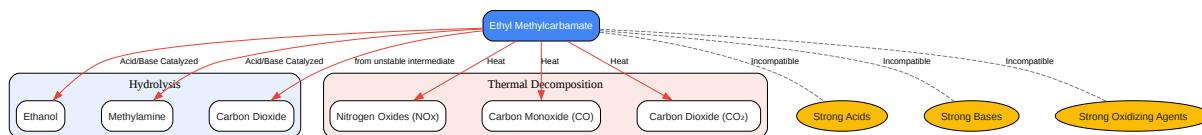
Caption: Synthesis of **ethyl methylcarbamate** from ethyl chloroformate and methylamine.

Chemical Reactivity and Stability

Ethyl methylcarbamate is a carbamate ester and exhibits reactivity characteristic of this functional group. Carbamates are generally more reactive than amides but share some chemical similarities.[1]

Hydrolysis

In the presence of strong acids or bases, **ethyl methylcarbamate** can undergo hydrolysis to yield ethanol, methylamine, and carbon dioxide.[7] The carbamic acid intermediate is unstable and readily decomposes.


Thermal Decomposition

When heated to decomposition, **ethyl methylcarbamate** emits toxic fumes, including nitrogen oxides (NO_x), carbon monoxide (CO), and carbon dioxide (CO₂).[1][8] Studies on similar carbamates have shown that thermal decomposition can proceed through various mechanisms, including the formation of isocyanates.[9] For instance, the pyrolysis of ethyl N-methyl-N-phenylcarbamate yields N-methylaniline, carbon dioxide, and ethylene via a unimolecular elimination reaction.[9][10]

Incompatibilities

Ethyl methylcarbamate is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][8] It is also incompatible with strong reducing agents like hydrides. The reaction with active metals or nitrides can produce flammable gaseous hydrogen.[1]

Reactivity Profile Diagram

[Click to download full resolution via product page](#)

Caption: Reactivity profile of **ethyl methylcarbamate**.

Analytical Methods

The detection and quantification of **ethyl methylcarbamate** are essential for quality control and research purposes. While specific methods for **ethyl methylcarbamate** are not as extensively documented as for the related carcinogen ethyl carbamate, standard analytical techniques are applicable.

Gas Chromatography (GC)

Gas chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a primary technique for the analysis of volatile and semi-volatile compounds like **ethyl methylcarbamate**. Purity analysis is often performed using GC.[5]

Key Considerations for GC Analysis:

- Column Selection: A non-polar or medium-polarity capillary column is generally suitable.
- Injection Technique: Split/splitless injection is common.
- Detector: FID provides good sensitivity for general quantification, while MS offers definitive identification based on the mass spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed, particularly for non-volatile derivatives or when analyzing complex matrices. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a common starting point. UV detection may be possible, but sensitivity might be limited depending on the chromophore.

Spectroscopic Methods

- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups of **ethyl methylcarbamate**, such as the C=O stretching of the carbamate group and the N-H stretching.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are powerful tools for structural elucidation and purity assessment.

It is noteworthy that many analytical methods in the literature focus on ethyl carbamate in alcoholic beverages due to its carcinogenic properties.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) These methods often involve extraction steps (liquid-liquid or solid-phase extraction) followed by GC-MS analysis and can be adapted for the analysis of **ethyl methylcarbamate**.[\[14\]](#)[\[15\]](#)

Applications

While **ethyl methylcarbamate** itself does not have widespread large-scale applications, it serves as a valuable building block and intermediate in organic synthesis. Carbamates, in general, are used in the production of polymers (polyurethanes), pesticides, and pharmaceuticals.[\[1\]](#)[\[16\]](#) **Ethyl methylcarbamate** can be used in research and development for the synthesis of more complex molecules.

Toxicology and Safety

Hazard Identification

- GHS Classification: Combustible liquid.
- Hazard Statements: H227: Combustible liquid.
- Acute/Chronic Hazards: May be narcotic in high concentrations. When heated to decomposition, it emits toxic fumes.[\[1\]](#)

Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition.[\[8\]](#) Use in a well-ventilated area.[\[17\]](#)
- Storage: Keep in a dry, cool, and well-ventilated place.[\[8\]](#) Keep the container tightly closed. Store locked up.[\[8\]](#) Store at room temperature in a dry, sealed container.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear safety glasses with side-shields or goggles.[\[17\]](#)
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[\[8\]](#)
[\[17\]](#)

- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
[\[8\]](#)

First Aid Measures

- Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[\[17\]](#)
- Skin Contact: Wash off with soap and plenty of water. Consult a physician.[\[17\]](#)
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[17\]](#)
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[\[17\]](#)

Conclusion

Ethyl methylcarbamate (CAS No. 105-40-8) is a carbamate ester with well-defined physicochemical properties. Its synthesis is readily achievable through established organic chemistry protocols. Understanding its reactivity, particularly its incompatibility with strong acids, bases, and oxidizing agents, is crucial for its safe handling. While not a widely used end-product, its utility as a chemical intermediate makes it a compound of interest for researchers in organic synthesis and drug development. Adherence to appropriate safety protocols is paramount when working with this compound.

References

- Vertex AI Search. (2025-05-20). **ethyl methylcarbamate** - 105-40-8, C4H9NO2, density, melting point, boiling point, structural formula, synthesis.
- TCI Chemicals. (n.d.).
- Organic Syntheses. (n.d.).
- ResearchGate. (n.d.).
- Stenutz. (n.d.).
- PubChem - NIH. (n.d.). Carbamic acid, N-methyl-, ethyl ester.
- PubChem - NIH. (n.d.).
- Fisher Scientific. (2025-12-19).

- Lab Pro. (n.d.).
- Solubility of Things. (n.d.).
- SciSpace. (1970). The thermal decompositions of carbamates. I.
- ChemSrc. (n.d.).
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.).
- PubChem - NIH. (n.d.). Carbamic acid, N-methyl-, ethyl ester | C4H9NO2 | CID 7752.
- Oriental Journal of Chemistry. (2014).
- SciSpace. (1970). The thermal decompositions of carbamates. I.
- Wikipedia. (n.d.).
- PubChem - NIH. (n.d.).
- International Labour Organization. (n.d.).
- Ambeed, Inc. (n.d.).
- ResearchGate. (n.d.).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- CymitQuimica. (n.d.).
- Wikipedia. (n.d.).
- PubChem - NIH. (n.d.). Carbamic acid, ethyl-, ethyl ester.
- CPACheM. (2017-10-24).
- PubMed Central - NIH. (n.d.). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea.
- NIH. (n.d.). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay.
- XiXisys. (2025-10-19). GHS 11 (Rev.11)
- Thermo Fisher Scientific. (2009-09-26).
- TCI EUROPE N.V. (n.d.).
- gsrs. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Carbamic acid, N-methyl-, ethyl ester | C4H9NO2 | CID 7752 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. ethyl N-methylcarbamate [stenutz.eu]
- 5. labproinc.com [labproinc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CAS 105-40-8: ethyl methylcarbamate | CymitQuimica [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate (1971) | N. J. Daly | 12 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. orientjchem.org [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methyl carbamate - Wikipedia [en.wikipedia.org]
- 17. file.ambeed.com [file.ambeed.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl Methylcarbamate (CAS No. 105-40-8)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085939#ethyl-methylcarbamate-cas-number-105-40-8-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com